2-ethyl-N-(5-methylpyridin-2-yl)butanamide
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Overview
Description
2-ethyl-N-(5-methylpyridin-2-yl)butanamide is an organic compound with the molecular formula C12H18N2O. It is a derivative of butanamide, featuring a pyridine ring substituted with an ethyl group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(5-methylpyridin-2-yl)butanamide typically involves the reaction of 2-ethylbutanoyl chloride with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(5-methylpyridin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
2-ethyl-N-(5-methylpyridin-2-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(5-methylpyridin-2-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-ethyl-N-(pyridin-2-yl)butanamide
- 2-ethyl-N-(5-chloropyridin-2-yl)butanamide
- 2-ethyl-N-(5-fluoropyridin-2-yl)butanamide
Uniqueness
2-ethyl-N-(5-methylpyridin-2-yl)butanamide is unique due to the presence of both an ethyl group and a methyl group on the pyridine ring. This specific substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-ethyl-N-(5-methylpyridin-2-yl)butanamide |
InChI |
InChI=1S/C12H18N2O/c1-4-10(5-2)12(15)14-11-7-6-9(3)8-13-11/h6-8,10H,4-5H2,1-3H3,(H,13,14,15) |
InChI Key |
LPYXBIGAWHPPQF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC=C(C=C1)C |
Origin of Product |
United States |
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